![molecular formula C21H16N2O4 B12476252 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide](/img/structure/B12476252.png)
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide
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Overview
Description
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide: is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety, a furan ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under mild conditions, with the use of organic solvents such as dichloromethane or toluene, and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in the industrial synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound’s isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects . Additionally, the furan ring and substituted phenyl group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound shares the isoindoline-1,3-dione moiety but differs in the presence of a hydroxypropanoate group.
2-(1,3-Dioxoisoindol-2-yl)-N-methylethanesulfonamide: Another similar compound with the isoindoline-1,3-dione moiety, but with a methylethanesulfonamide group.
Uniqueness
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide is unique due to its combination of the isoindoline-1,3-dione moiety, furan ring, and substituted phenyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c1-14-8-10-15(11-9-14)22(21(26)18-7-4-12-27-18)13-23-19(24)16-5-2-3-6-17(16)20(23)25/h2-12H,13H2,1H3 |
InChI Key |
HUUXSSMPHBFFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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